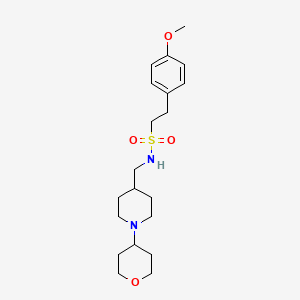
2-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H32N2O4S and its molecular weight is 396.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-Methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxyphenyl group, a tetrahydro-pyran moiety, and a piperidine ring, which contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C19H30N2O3S with a molecular weight of approximately 366.52 g/mol. The structural complexity is pivotal for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that sulfonamide derivatives can exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The structural components of the compound may interact with cellular pathways involved in cancer proliferation and apoptosis.
- Neuroprotective Effects : The tetrahydro-pyran moiety is known for its neuroprotective properties, potentially influencing cognitive functions and neurodegenerative disease pathways.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Cell Cycle Interference : By affecting cell cycle regulation, this compound may induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamide derivatives similar to the compound :
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating superior efficacy .
- Anticancer Studies : Research published in the Journal of Medicinal Chemistry reported that compounds with similar structures exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Neuroprotective Activity : In vitro studies revealed that derivatives containing tetrahydro-pyran structures enhanced neuronal survival under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-25-20-4-2-17(3-5-20)10-15-27(23,24)21-16-18-6-11-22(12-7-18)19-8-13-26-14-9-19/h2-5,18-19,21H,6-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMLEOPYSWGHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














